molecular formula C18H30N2O3 B13828586 1-Cyclohexyl-5-octylbarbituric acid CAS No. 4256-26-2

1-Cyclohexyl-5-octylbarbituric acid

Cat. No.: B13828586
CAS No.: 4256-26-2
M. Wt: 322.4 g/mol
InChI Key: ADMXJQOJLRCZDT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-octylbarbituric acid is a derivative of barbituric acid, characterized by the presence of cyclohexyl and octyl groups attached to the barbituric acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-octylbarbituric acid typically involves the condensation of cyclohexylamine and octylamine with barbituric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-octylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticonvulsant, sedative, and hypnotic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-octylbarbituric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Cyclohexyl-5-ethylbarbituric acid
  • 1-Cyclohexyl-5-hexylbarbituric acid
  • 1-Cyclohexyl-5-decylbarbituric acid

Comparison: 1-Cyclohexyl-5-octylbarbituric acid is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.

Properties

CAS No.

4256-26-2

Molecular Formula

C18H30N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1-cyclohexyl-5-octyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H30N2O3/c1-2-3-4-5-6-10-13-15-16(21)19-18(23)20(17(15)22)14-11-8-7-9-12-14/h14-15H,2-13H2,1H3,(H,19,21,23)

InChI Key

ADMXJQOJLRCZDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2

Origin of Product

United States

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